molecular formula C10H17NO3Si B14003902 N-[[dimethoxy(methyl)silyl]oxymethyl]aniline

N-[[dimethoxy(methyl)silyl]oxymethyl]aniline

Cat. No.: B14003902
M. Wt: 227.33 g/mol
InChI Key: QGFMQZCGUPDJCN-UHFFFAOYSA-N
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Description

N-[[dimethoxy(methyl)silyl]oxymethyl]aniline, also known as anilino-methyl-trimethoxysilane, is a versatile organosilicon compound. It is characterized by the presence of a phenyl group attached to a silicon atom through a methylene bridge, which is further connected to three methoxy groups. This compound is widely used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline typically involves the reaction of aniline with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using distillation or recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-[[dimethoxy(methyl)silyl]oxymethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[dimethoxy(methyl)silyl]oxymethyl]aniline has numerous applications in scientific research and industry:

Mechanism of Action

The mechanism of action of N-[[dimethoxy(methyl)silyl]oxymethyl]aniline primarily involves the hydrolysis and condensation of its methoxy groups. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions facilitate the formation of strong bonds with various substrates, making it an effective coupling agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[dimethoxy(methyl)silyl]oxymethyl]aniline is unique due to the presence of the phenyl group, which imparts distinct chemical properties such as increased hydrophobicity and enhanced thermal stability. These properties make it particularly suitable for applications requiring strong and durable bonds .

Properties

Molecular Formula

C10H17NO3Si

Molecular Weight

227.33 g/mol

IUPAC Name

N-[[dimethoxy(methyl)silyl]oxymethyl]aniline

InChI

InChI=1S/C10H17NO3Si/c1-12-15(3,13-2)14-9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3

InChI Key

QGFMQZCGUPDJCN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(OC)OCNC1=CC=CC=C1

Origin of Product

United States

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